molecular formula C14H8NNaO5S B1324556 Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate CAS No. 4095-82-3

Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate

Cat. No.: B1324556
CAS No.: 4095-82-3
M. Wt: 325.27 g/mol
InChI Key: KHYSIFCUAIDBRJ-UHFFFAOYSA-M
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Description

Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is a synthetic compound known for its unique chemical structure and biological activity It is a derivative of anthraquinone, a class of compounds widely used in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate typically involves the sulfonation of 5-amino-9,10-dioxo-9,10-dihydroanthracene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonate group at the 1-position. The process involves the use of sulfuric acid or chlorosulfonic acid as sulfonating agents, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process. The final product is purified through crystallization or filtration to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinone compounds with different functional groups.

Scientific Research Applications

Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its quinone structure allows it to participate in redox reactions, which can modulate cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
  • Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
  • Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate

Uniqueness

Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is unique due to the specific positioning of the sulfonate group at the 1-position and the amino group at the 5-position. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

sodium;5-amino-9,10-dioxoanthracene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5S.Na/c15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYSIFCUAIDBRJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4095-82-3
Record name 5-amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid
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